

An In-depth Technical Guide on the Physical Properties of Molybdenum (III) Sulfate

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Compound of Interest

Compound Name: Molybdenum sulfate

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To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Examination of Molybdenum (III) Sulfate and Its Analogs

Executive Summary

This technical guide addresses the physical properties of molybdenum (III) sulfate. A comprehensive review of available scientific literature reveals a notable scarcity of experimental data for the simple binary compound, molybdenum (III) sulfate, with the chemical formula $\text{Mo}_2(\text{SO}_4)_3$. While theoretical properties such as molar mass can be determined, empirical data regarding its appearance, solubility, melting and boiling points, and crystal structure are not readily available.

To provide valuable context for researchers in the field, this document presents the known theoretical data for molybdenum (III) sulfate. Furthermore, it offers a detailed examination of a closely related and well-characterized mixed-valence **molybdenum sulfate** complex, tripotassium tetrasulfatodimolybdate(II,III), $\text{K}_3[\text{Mo}_2(\text{SO}_4)_4] \cdot 3.5\text{H}_2\text{O}$. This complex, which contains molybdenum in both the +2 and +3 oxidation states, serves as a critical analog for understanding the behavior of low-valent **molybdenum sulfates**. This guide includes a summary of its synthesis, known physical properties, and structural information, adhering to the requested technical specifications for data presentation and visualization.

Molybdenum (III) Sulfate: Theoretical and General Properties

While specific experimental data is lacking, the fundamental properties of molybdenum (III) sulfate can be stated.

Table 1: Theoretical and General Properties of Molybdenum (III) Sulfate

Property	Value/Information	Source/Method
Chemical Formula	$\text{Mo}_2(\text{SO}_4)_3$	Stoichiometry
Molar Mass	480.11 g/mol	Calculation
Appearance	White crystalline solid (unconfirmed, by analogy)	[1][2]
Solubility	Expected to be moderately soluble in water and acids.[3][4]	General property of metal sulfates

Note: The appearance is listed in some databases for a compound with the formula $\text{Mo}_2(\text{SO}_4)_3$ but incorrectly named as Molybdenum (VI) sulfate. This information should be treated with caution.

Case Study: A Mixed-Valence Molybdenum Sulfate Analog

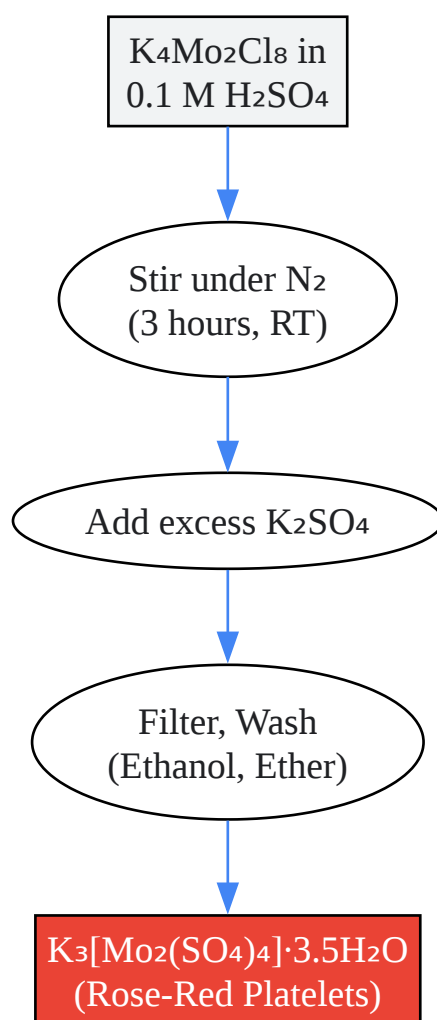
Given the absence of detailed data for pure $\text{Mo}_2(\text{SO}_4)_3$, we present the properties of a well-studied compound containing the $[\text{Mo}_2(\text{SO}_4)_4]^{3-}$ anion. In this ion, the two molybdenum atoms have an average oxidation state of +2.5, indicating a mixed Mo(II)/Mo(III) character.[2]

Synthesis of $\text{K}_3[\text{Mo}_2(\text{SO}_4)_4] \cdot 3.5\text{H}_2\text{O}$

The synthesis of this mixed-valence complex involves the reaction of tetrapotassium octachlorodimolybdate(II), $\text{K}_4\text{Mo}_2\text{Cl}_8$, with sulfuric acid, followed by slow diffusion to obtain crystals.

Experimental Protocol: The synthesis of the related anhydrous compound $\text{K}_4\text{Mo}_2(\text{SO}_4)_4$ involves stirring crude $\text{K}_4\text{Mo}_2\text{Cl}_8$ with 0.1 M H_2SO_4 at room temperature for 3 hours under a nitrogen atmosphere. The product is precipitated by the addition of excess solid K_2SO_4 . The resulting pink solid is filtered under nitrogen, washed with ethanol and ether, and briefly dried under vacuum. Crystals of $\text{K}_3[\text{Mo}_2(\text{SO}_4)_4] \cdot 3.5\text{H}_2\text{O}$ are obtained through slow diffusion techniques.[5]

Below is a conceptual workflow for the synthesis.



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Synthesis workflow for a mixed-valence **molybdenum sulfate**.

Physical and Structural Properties of $\text{K}_3[\text{Mo}_2(\text{SO}_4)_4] \cdot 3.5\text{H}_2\text{O}$

This compound provides the best available insight into the properties of a sulfate-bridged system containing Mo(III).

Table 2: Physical and Structural Properties of $\text{K}_3[\text{Mo}_2(\text{SO}_4)_4] \cdot 3.5\text{H}_2\text{O}$

Property	Value/Information	Reference
Appearance	Rose-red platelets	[5]
Magnetic Properties	Paramagnetic, one unpaired electron ($\mu = 1.65 \pm 0.01$ BM)	[5]
Crystal System	Monoclinic	[5]
Space Group	C2/c	[5]
Key Structural Feature	Contains the $[\text{Mo}_2(\text{SO}_4)_4]^{3-}$ ion with bridging sulfate ligands.	[5]
Mo-Mo Distance	2.111 (1) Å in the related $\text{Mo}_2(\text{SO}_4)_4^{4-}$ ion	[5]

Magnetic Properties of Molybdenum (III)

Molybdenum in the +3 oxidation state has a d^3 electron configuration. In an octahedral ligand field, these three electrons will occupy the t_{2g} orbitals with parallel spins, according to Hund's rule. This results in a ground state with three unpaired electrons.

Theoretical Magnetic Moment: For a d^3 ion, the theoretical spin-only magnetic moment (μ_{so}) can be calculated as: $\mu_{\text{so}} = \sqrt{n(n+2)}$ where n is the number of unpaired electrons. For Mo(III), $n=3$, yielding: $\mu_{\text{so}} = \sqrt{3(3+2)} = \sqrt{15} \approx 3.87$ Bohr Magnetons (BM).

Actual measured magnetic moments for Mo(III) compounds may deviate from this value due to factors such as spin-orbit coupling.[6] Generally, Mo(III) compounds are expected to be paramagnetic due to the presence of these unpaired electrons.

Conclusion

While a complete profile of the physical properties of pure molybdenum (III) sulfate ($\text{Mo}_2(\text{SO}_4)_3$) cannot be provided due to a lack of published experimental data, this guide has established its theoretical molar mass and likely general solubility. By examining the well-characterized mixed-valence analog, $\text{K}_3[\text{Mo}_2(\text{SO}_4)_4] \cdot 3.5\text{H}_2\text{O}$, we gain valuable insights into the synthesis, appearance, and magnetic and structural properties of a closely related low-valent **molybdenum sulfate**. This information serves as a crucial reference point for researchers investigating molybdenum compounds for applications in drug development and other scientific fields. Further experimental and computational studies are required to fully elucidate the properties of molybdenum (III) sulfate.

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